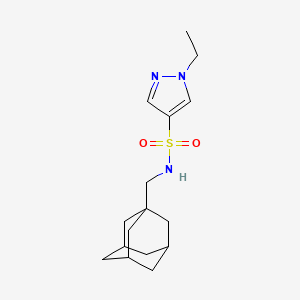![molecular formula C27H20ClN3O2S B4753130 N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4753130.png)
N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide
Overview
Description
N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide, commonly known as CB30865, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CB30865 is a small molecule that belongs to the class of carbonic anhydrase inhibitors, which are known to play a crucial role in several physiological processes.
Mechanism of Action
CB30865 exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in several physiological processes, including acid-base balance, respiration, and ion transport. Carbonic anhydrase enzymes catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase enzymes, CB30865 disrupts this process, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
CB30865 has been shown to have several biochemical and physiological effects, including a decrease in tumor growth, a reduction in intraocular pressure, and a decrease in the frequency and severity of seizures. CB30865 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
CB30865 has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes easily, and its high specificity for carbonic anhydrase enzymes. However, CB30865 also has some limitations, including its low solubility in water, which may limit its use in certain experiments, and its potential toxicity at high concentrations.
Future Directions
Several future directions for CB30865 research include the development of more potent and selective carbonic anhydrase inhibitors, the investigation of CB30865 in combination with other therapies, and the exploration of CB30865 in other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, the development of new formulations of CB30865 with improved solubility and bioavailability may also be an area of future research.
Scientific Research Applications
CB30865 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, glaucoma, and epilepsy. In cancer, CB30865 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition leads to a decrease in tumor growth and an increase in the sensitivity of cancer cells to chemotherapy. In glaucoma, CB30865 has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase II, which is responsible for the production of aqueous humor. In epilepsy, CB30865 has been shown to reduce the frequency and severity of seizures by inhibiting the activity of carbonic anhydrase II and IV.
properties
IUPAC Name |
2-chloro-N-[3-[(4-phenylbenzoyl)carbamothioylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O2S/c28-24-12-5-4-11-23(24)26(33)29-21-9-6-10-22(17-21)30-27(34)31-25(32)20-15-13-19(14-16-20)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H2,30,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILOOUZEGQBQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4753052.png)
![6-({4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4753054.png)
amine dihydrochloride](/img/structure/B4753065.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4753070.png)
![N-benzyl-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753077.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4753081.png)
![5-cyclopropyl-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4753093.png)

![2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4753108.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4753118.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4753121.png)

![methyl 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4753132.png)